
N-(2,2,2-trifluoroethyl)pyridin-2-amine
Overview
Description
“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 .
Molecular Structure Analysis
The InChI code for “N-(2,2,2-trifluoroethyl)pyridin-2-amine” is 1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,2,2-trifluoroethyl)pyridin-2-amine” are not available, it’s known that trifluoroethyl compounds can participate in various types of reactions, including cycloaddition and cascade reactions .Physical And Chemical Properties Analysis
“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Organic Synthesis
N-(2,2,2-trifluoroethyl)pyridin-2-amine is used in organic synthesis reactions . It has received the attention of many chemists since it was first developed as a fluorine-containing synthon . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .
Drug Development
Fluorine-containing organic compounds, including N-(2,2,2-trifluoroethyl)pyridin-2-amine, are extremely widely used in the field of new drug development . The introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .
Asymmetric [3 + 2] Annulation Reaction
A highly efficient asymmetric [3 + 2] annulation reaction of N-(2,2,2-trifluoroethyl)pyridin-2-amine and 2-nitroindoles or 2-nitrobenzofurans was presented .
Contrast Agents for 19F Magnetic Resonance Imaging (MRI)
Copper (II) complexes of cyclams with N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms are studied in respect to potential use as contrast agents for 19F MRI . The NMR longitudinal relaxation times (T1) of 19F nuclei in the ligands at clinically relevant fields and temperatures were significantly shortened upon Cu (II) binding .
Diastereoselective Formal 1,3-Dipolar Cycloaddition
In research, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-(2,2,2-trifluoroethyl)pyridin-2-amine and cyclopentene-1,3-diones has been developed . This can efficiently lead to the desymmetrization of cyclopentene-1,3-diones .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Trifluoroethyl compounds, such as “N-(2,2,2-trifluoroethyl)pyridin-2-amine”, have potential applications in various fields due to the unique properties of fluorine atoms and fluorine-containing groups . They are widely used in the field of new drug development . It is expected that many novel applications of trifluoroethyl compounds will be discovered in the future .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQCRYXEBMFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

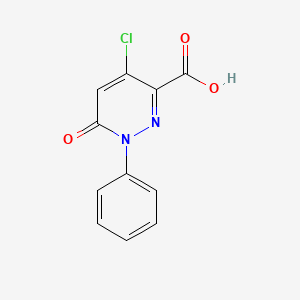
![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)
![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)
![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)
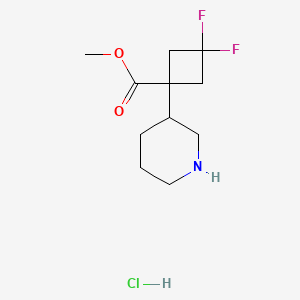

![3-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2386317.png)
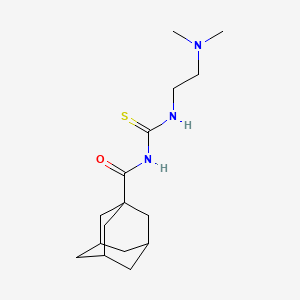
![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B2386321.png)
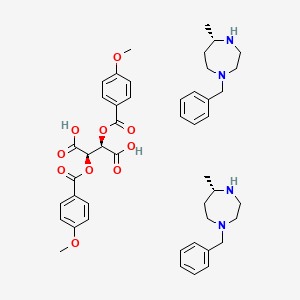
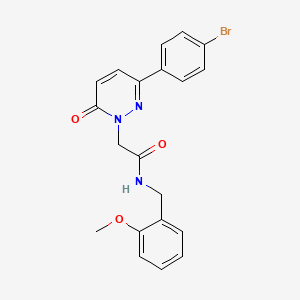
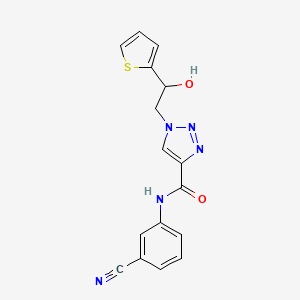
![4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2386326.png)
![1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2386328.png)